molecular formula C7H9BrClNS B1445621 1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride CAS No. 1394040-39-1

1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No. B1445621
M. Wt: 254.58 g/mol
InChI Key: NPFIKPIDUHRMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the CAS Number: 1431304-51-6 . It has a molecular weight of 254.58 . The IUPAC name for this compound is (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BrNS.ClH/c8-7-2-1-6(10-7)4-3-5(4)9;/h1-2,4-5H,3,9H2;1H/t4-,5-;/m1./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been studied in the context of palladium-catalyzed hydrolysis reactions. For example, a related Schiff base underwent Suzuki coupling reactions, leading to hydrolysis of imine linkages and yielding products with potential relevance in chemical synthesis (Ahmad et al., 2019).

Anticancer and Antimicrobial Applications

  • A Schiff base derivative, similar to the compound , demonstrated potential in cytotoxic activity against certain cancer cell lines, indicating a possible role in cancer research and treatment (S. M et al., 2022).
  • In another study, compounds containing bromothiophenol, a component of the compound , were found to be effective inhibitors of serotonin and noradrenaline re-uptake in the brain, suggesting potential antidepressant properties (Kmoníček et al., 1991).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The safety data sheet (MSDS) for this compound can provide more detailed safety information .

properties

IUPAC Name

1-(5-bromothiophen-2-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.ClH/c8-6-2-1-5(10-6)7(9)3-4-7;/h1-2H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFIKPIDUHRMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(S2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride

CAS RN

1394040-39-1
Record name 1-(5-bromothiophen-2-yl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride
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1-(5-Bromothiophen-2-yl)cyclopropan-1-amine hydrochloride

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